Ertiprotafib

Catalog No.
S527391
CAS No.
251303-04-5
M.F
C31H27BrO3S
M. Wt
559.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ertiprotafib

CAS Number

251303-04-5

Product Name

Ertiprotafib

IUPAC Name

(2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-phenylpropanoic acid

Molecular Formula

C31H27BrO3S

Molecular Weight

559.5 g/mol

InChI

InChI=1S/C31H27BrO3S/c1-17-14-22(15-18(2)29(17)35-25(31(33)34)16-21-10-6-5-7-11-21)27-23-12-8-9-13-24(23)28(32)30-26(27)19(3)20(4)36-30/h5-15,25H,16H2,1-4H3,(H,33,34)/t25-/m1/s1

InChI Key

FONCZICQWCUXEB-RUZDIDTESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PTP-112; PTP112; PTP 112; Ertiprotafib.

Canonical SMILES

CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C

Isomeric SMILES

CC1=CC(=CC(=C1O[C@H](CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C

The exact mass of the compound Ertiprotafib is 558.0864 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ertiprotafib (CAS 251303-04-5) is a polypharmacological small molecule originally developed as a protein tyrosine phosphatase 1B (PTP1B) inhibitor for metabolic disease research. Unlike standard active-site competitive inhibitors, it functions via an atypical non-competitive mechanism that induces target protein destabilization [1]. Beyond its primary PTP1B activity, it is a highly potent inhibitor of IκB kinase β (IKK-β) and a dual agonist of peroxisome proliferator-activated receptors (PPARα/β) [2]. For procurement purposes, this compound is primarily selected as a specialized reference material for multi-target metabolic-inflammatory cross-talk assays and as a benchmark for non-competitive, aggregation-inducing enzyme inhibition.

Generic substitution of Ertiprotafib with standard PTP1B inhibitors (such as Sodium Orthovanadate) or allosteric alternatives (like Trodusquemine) fails due to fundamental differences in target engagement and polypharmacology. Standard competitive inhibitors stabilize the PTP1B enzyme and increase its melting temperature (Tm), whereas Ertiprotafib uniquely lowers the Tm, driving non-competitive inhibition via protein aggregation [1]. Furthermore, substituting Ertiprotafib with a highly selective PTP1B inhibitor eliminates the concurrent sub-micromolar suppression of IKK-β (IC50 = 400 nM) and PPAR transactivation [2]. Replicating this exact trifecta of activities would require a complex, multi-compound cocktail, introducing unacceptable pharmacokinetic variables and confounding binding interactions in cellular models.

Atypical Thermal Destabilization vs. Standard PTP1B Inhibitors

In differential scanning fluorimetry (DSF) assays, most small-molecule PTP1B inhibitors bind the active site and increase the target's melting temperature (Tm), thereby stabilizing the protein. In direct contrast, Ertiprotafib acts as a non-competitive inhibitor that significantly lowers the Tm of PTP1B, actively destabilizing the enzyme and inducing aggregation [1]. This thermal behavior differentiates it from both standard competitive benchmarks (e.g., Sodium Orthovanadate) and C-terminal allosteric binders (e.g., Trodusquemine).

Evidence DimensionProtein Melting Temperature (Tm) Shift
Target Compound DataDecreases Tm (induces destabilization/aggregation)
Comparator Or BaselineStandard competitive inhibitors: Increase Tm (stabilization)
Quantified DifferenceQualitative mechanistic reversal (Tm reduction vs. Tm elevation)
ConditionsDifferential scanning fluorimetry (DSF) of PTP1B

Essential for biophysical researchers requiring a validated reference compound for non-competitive, aggregation-driven enzyme destabilization.

Sub-Micromolar IKK-β Inhibition Relative to PTP1B Potency

Although classified primarily as a PTP1B inhibitor, quantitative kinase profiling demonstrates that Ertiprotafib is significantly more potent against IκB kinase β (IKK-β). In cell-free assays, Ertiprotafib inhibits IKK-β with an IC50 of 400 nM, which is 4- to 70-fold more potent than its inhibitory activity against PTP1B (IC50 ranging from 1.6 to 29 μM depending on assay conditions) [1]. This dual-target profile prevents it from being used as a highly selective PTP1B probe, but makes it an exceptionally powerful tool for dual inflammatory-metabolic pathway suppression.

Evidence DimensionEnzymatic IC50
Target Compound DataIKK-β: 400 nM
Comparator Or BaselinePTP1B (Baseline target): 1.6 – 29 μM
Quantified Difference4x to 72x greater potency for IKK-β over PTP1B
ConditionsIn vitro kinase assays (ELISA-type TRF for IKK-β)

Allows researchers to procure a single agent to concurrently suppress NF-κB inflammatory signaling while modulating insulin-receptor phosphatases.

Lipophilic Formulation Requirements for In Vivo Processability

Ertiprotafib exhibits specific solubility constraints that dictate vehicle selection for in vivo studies. When formulated in standard aqueous-heavy mixtures (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), it yields only a suspended solution at 2.5 mg/mL, requiring ultrasonication. However, utilizing a highly lipophilic vehicle (10% DMSO, 90% Corn Oil) produces a clear solution at ≥ 2.5 mg/mL . This phase behavior is critical for avoiding precipitation-induced dosing inconsistencies during oral or intraperitoneal administration.

Evidence DimensionFormulation Phase State at 2.5 mg/mL
Target Compound Data10% DMSO / 90% Corn Oil: Clear solution
Comparator Or Baseline10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline: Suspended solution
Quantified DifferenceTransition from suspension to clear solution based on lipid content
ConditionsRoom temperature vehicle preparation for animal dosing

Directly informs procurement and formulation teams on the necessary excipients to achieve reliable, dissolved dosing in animal models.

Dual PPARα/β Transactivation Potency

In addition to its kinase and phosphatase inhibitory roles, Ertiprotafib functions as a dual agonist for peroxisome proliferator-activated receptors (PPAR). It demonstrates transactivation EC50 values of ~1 μM for both PPARα and PPARβ . While less potent than highly selective single-target agonists like Rosiglitazone (PPARγ EC50 ~60 nM), this balanced ~1 μM dual agonism provides a unique polypharmacological baseline for studying systemic lipid and glucose metabolism simultaneously without polypharmacy.

Evidence DimensionReceptor Transactivation EC50
Target Compound DataPPARα and PPARβ: ~1 μM
Comparator Or BaselineRosiglitazone (Selective PPARγ): ~60 nM
Quantified DifferenceLower absolute potency but broader dual-receptor engagement
ConditionsIn vitro PPAR transactivation assays

Provides a single-molecule solution for researchers needing simultaneous, moderate-affinity activation of multiple PPAR isoforms alongside PTP1B inhibition.

Biophysical Benchmarking of Non-Competitive Enzyme Destabilization

Due to its atypical mechanism of lowering the melting temperature (Tm) of PTP1B, Ertiprotafib is highly recommended as a reference standard in differential scanning fluorimetry (DSF) and other biophysical assays. It serves as a positive control for identifying and validating novel small molecules that inhibit enzymes via protein destabilization and aggregation, rather than traditional active-site stabilization [1].

Cross-Talk Studies in Metabolic-Inflammatory Axes

Ertiprotafib’s potent sub-micromolar inhibition of IKK-β (400 nM), combined with its PTP1B inhibition and PPAR agonism, makes it an ideal single-agent tool for investigating the intersection of inflammation and insulin resistance. It is specifically suited for cellular models where researchers wish to suppress NF-κB signaling while simultaneously evaluating metabolic receptor transactivation [2].

In Vivo Polypharmacological Efficacy Modeling

For animal models of type 2 diabetes or obesity, Ertiprotafib is procured to evaluate the combined in vivo effects of PTP1B suppression and PPAR activation. When formulated correctly in lipophilic vehicles (e.g., DMSO/Corn Oil) to ensure a clear solution , it provides a standardized pharmacological baseline for multi-target metabolic interventions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

558.08643 Da

Monoisotopic Mass

558.08643 Da

Heavy Atom Count

36

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5TPM2EB426

Drug Indication

Investigated for use/treatment in diabetes mellitus type 2.

Pharmacology

Ertiprotafib is an inhibitor of the protein tyrosine phosphatase 1B (PTP1B) and dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist with hypoglycemic and anti-lipidemic activity. Ertiprotafib inhibits PTP1B preventing the dephosphorylation of the insulin receptor, which improves insulin sensitivity and decreases blood glucose levels. In addition, this agent is able to stimulate both PPAR alpha and gamma thereby further improving glucose homeostasis and reducing triglyceride (TG) and free fatty acid levels. Ertiprotafib was also shown to be a potent inhibitor of IkappaB kinase beta (IKKbeta), which cotributes to its anti-inflammatory properties.

Mechanism of Action

The complete mechanism of action for ertiprotafib and related compounds in vivo may involve multiple independent mechanisms, including (but not necessarily limited to) PTP1b inhibition and dual PPARalpha/PPARgamma agonism.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
IKBKB [HSA:3551] [KO:K07209]

Other CAS

251303-04-5

Wikipedia

Ertiprotafib

Dates

Last modified: 04-14-2024
1: Liu JZ, Zhang SE, Nie F, Yang Y, Tang YB, Yin W, Tian JY, Ye F, Xiao Z. Discovery of novel PTP1B inhibitors via pharmacophore-oriented scaffold hopping from Ertiprotafib. Bioorg Med Chem Lett. 2013 Dec 1;23(23):6217-22. doi: 10.1016/j.bmcl.2013.10.002. Epub 2013 Oct 8. PubMed PMID: 24148325.
2: Otake K, Azukizawa S, Takahashi K, Fukui M, Shibabayashi M, Kamemoto H, Kasai M, Shirahase H. 2-Acyl-tetrahydroisoquinoline-3-carboxylic acids: lead compounds with triple actions, peroxisome proliferator-activated receptor α/γ agonist and protein-tyrosine phosphatase 1B inhibitory activities. Chem Pharm Bull (Tokyo). 2011;59(7):876-9. PubMed PMID: 21720040.
3: Shrestha S, Bhattarai BR, Cho H, Choi JK, Cho H. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta). Bioorg Med Chem Lett. 2007 May 15;17(10):2728-30. Epub 2007 Mar 3. PubMed PMID: 17407812.
4: Tong Z, Chandrasekaran A, Jordan R, Markiewicz V, Li H, Xiang Q, Shen L, Scatina J. Effects of ertiprotafib on hepatic cytochrome P450 and peroxisomal enzymes in rats and dogs, and in rat and human primary hepatocytes. Xenobiotica. 2007 Jan;37(1):1-18. PubMed PMID: 17178630.
5: Erbe DV, Wang S, Zhang YL, Harding K, Kung L, Tam M, Stolz L, Xing Y, Furey S, Qadri A, Klaman LD, Tobin JF. Ertiprotafib improves glycemic control and lowers lipids via multiple mechanisms. Mol Pharmacol. 2005 Jan;67(1):69-77. Epub 2004 Oct 8. PubMed PMID: 15475571.

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